molecular formula C12H11ClN2 B1234577 Harman hydrochloride CAS No. 21655-84-5

Harman hydrochloride

Cat. No.: B1234577
CAS No.: 21655-84-5
M. Wt: 218.68 g/mol
InChI Key: COVNOIRYDKHLJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Harman hydrochloride, also known as harmine, primarily targets the enzyme Amine Oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues .

Mode of Action

Harmine interacts with its target by acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to changes in the metabolic processes that the enzyme is involved in .

Biochemical Pathways

Harmine’s action affects various biochemical pathways. It has been shown to induce cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways . This results in the activation of caspase-3, caspase-9, and poly(ADP-ribose)polymerase, downregulation of Bcl-2, Mcl-1, and Bcl-xL, and upregulation of Bax .

Result of Action

The molecular and cellular effects of harmine’s action are diverse. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . For instance, harmine hydrochloride has been shown to exhibit synergistic antifungal effects against resistant Candida albicans when combined with azoles . It also lengthened the circadian period of the molecular clock by increasing PER2 protein stability in mammalian cells .

Action Environment

The action, efficacy, and stability of harmine can be influenced by various environmental factors. It’s worth noting that harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . This suggests that the compound’s action might be adapted to these environmental conditions.

Biochemical Analysis

Biochemical Properties

Harman hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase A, an enzyme responsible for the breakdown of monoamines. This compound inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition is crucial for its neuroprotective and antidepressant effects. Additionally, this compound interacts with various receptors, including the serotonin receptor, which modulates mood and anxiety levels.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances neuroprotection by inhibiting apoptosis and promoting cell survival. This is achieved through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase A, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its antidepressant and neuroprotective effects. This compound also modulates the expression of various genes involved in cell survival, apoptosis, and metabolism. It activates the PI3K/Akt signaling pathway, leading to increased cell survival and growth. Additionally, this compound inhibits the activity of certain kinases, which play a role in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound maintains its neuroprotective and antitumor effects over extended periods . Its efficacy may decrease over time due to degradation and changes in cellular responses. In in vitro studies, this compound has been shown to have sustained effects on cell survival and apoptosis, while in in vivo studies, its long-term effects on cellular function and behavior have been observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and antidepressant effects by inhibiting monoamine oxidase A and modulating neurotransmitter levels . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes toxic at higher doses. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of this compound, and glucuronosyltransferases, which facilitate its conjugation with glucuronic acid . These metabolic reactions result in the formation of various metabolites, which are excreted through the urine. This compound also affects metabolic flux by altering the levels of key metabolic enzymes and metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective and antidepressant effects in the central nervous system . The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters and binding proteins, such as albumin, play a role in its distribution and localization. This compound’s ability to cross cellular membranes and its interaction with transporters and binding proteins are crucial for its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . This compound can also localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis. Additionally, this compound’s localization to the nucleus allows it to modulate gene expression and influence cellular processes such as cell survival and apoptosis. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments.

Preparation Methods

The synthesis of harmane hydrochloride typically involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method is efficient for producing harmane and its structural analogs. Industrial production methods may involve similar synthetic routes, focusing on optimizing yield and purity. The reaction conditions often include high temperatures and specific solvents to facilitate the thermolysis process .

Chemical Reactions Analysis

Harmane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation followed by methylation of 1-methyl-β-carboline yields harmaline, while reduction yields elaeagnine .

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNOIRYDKHLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-84-0 (Parent)
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20176039
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-84-5
Record name 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-9H-pyrido[3,4-b]indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HARMAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary effect of harman hydrochloride on the biological system studied?

A1: Both provided papers investigate the effect of this compound on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]

Q2: Why is the interaction between this compound and monoamine oxidase significant in this research context?

A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how this compound, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how this compound affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]

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